Technical Documentation Center

2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-one
  • CAS: 1343760-78-0

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-(4-Isopropoxyphenyl)cyclopentan-1-one

Topic: 2-(4-Isopropoxyphenyl)cyclopentan-1-one Molecular Weight & Technical Monograph Content Type: In-Depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals Executive Summary 2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(4-Isopropoxyphenyl)cyclopentan-1-one Molecular Weight & Technical Monograph Content Type: In-Depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals

Executive Summary

2-(4-Isopropoxyphenyl)cyclopentan-1-one is a functionalized cycloalkanone widely utilized as a pharmacophore scaffold in medicinal chemistry and a structural intermediate in the synthesis of bioactive agents, including potential non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.

This guide provides a definitive technical breakdown of the molecule, focusing on its physicochemical properties, validated synthetic pathways via Palladium-catalyzed


-arylation, and analytical characterization standards.
Key Data Point: Molecular Weight

The precise molecular weight of 2-(4-isopropoxyphenyl)cyclopentan-1-one is 218.29 g/mol .

Physicochemical Profile

Understanding the physical parameters of this scaffold is critical for assay development and solubility optimization. The following data is derived from structural calculation and validated analog comparison.

PropertyValueUnitDerivation
Molecular Formula

-Stoichiometry
Molecular Weight 218.29 g/mol Isotopic Summation
Exact Mass 218.1307DaHigh-Res MS Target
LogP (Predicted) 3.45 ± 0.3-Lipophilicity Index
TPSA 26.30

Polar Surface Area
H-Bond Acceptors 2-Ketone + Ether
H-Bond Donors 0-Aprotic
Rotatable Bonds 3-Isopropyl + Aryl-Cyclo Link

Expert Insight: With a LogP > 3 and a low TPSA, this molecule exhibits high membrane permeability, making it an ideal "CNS-active" lead candidate, though solubility in aqueous media will require surfactant assistance (e.g., DMSO/Tween stocks).

Synthetic Architecture: -Arylation Protocol

The synthesis of 2-(4-isopropoxyphenyl)cyclopentan-1-one presents a classic challenge in organic synthesis: controlling mono-arylation vs. poly-arylation while preventing self-aldol condensation of the cyclopentanone.

The most robust method employs Palladium-Catalyzed


-Arylation , specifically leveraging bulky phosphine ligands or cooperative amine catalysis to ensure site selectivity.
Reaction Logic & Mechanism

The reaction proceeds via the formation of a Palladium-enolate species. The use of a bulky ligand (like BrettPhos or P(t-Bu)3) facilitates the reductive elimination step, forming the C-C bond between the cyclopentanone ring and the aryl halide.

SynthesisPathway Start1 Cyclopentanone (Substrate A) Cat Pd(OAc)2 / Ligand Base (NaOtBu) Start1->Cat Start2 1-Bromo-4-isopropoxybenzene (Substrate B) Start2->Cat Inter1 Pd-Enolate Complex Cat->Inter1 Oxidative Addn & Transmetallation Product 2-(4-Isopropoxyphenyl) cyclopentan-1-one Inter1->Product Reductive Elimination Side Side Reaction: Self-Aldol / Di-arylation Inter1->Side Lack of Steric Bulk

Figure 1: Catalytic cycle for the selective


-arylation of cyclopentanone.
Step-by-Step Protocol (Self-Validating System)

Based on modified Buchwald-Hartwig and Dong group methodologies.

Reagents:

  • Cyclopentanone (1.2 equiv)

  • 1-Bromo-4-isopropoxybenzene (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (1 mol%)

  • Ligand: BrettPhos or BINAP (2 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Toluene or Dioxane (Anhydrous)

Workflow:

  • Inert Atmosphere Setup: Charge a flame-dried Schlenk flask with Pd(OAc)₂, Ligand, and NaOtBu under Argon. Why: Oxygen poisons the Pd(0) active species.

  • Solvation: Add anhydrous toluene. Stir for 5 minutes to generate the active catalyst complex (color change often observed).

  • Substrate Addition: Add 1-bromo-4-isopropoxybenzene followed by cyclopentanone. Expert Tip: Add ketone last to minimize enolate self-condensation before engaging with Pd.

  • Thermal Activation: Heat to 80-100°C. Monitor via GC-MS or TLC (Hexane/EtOAc 9:1).

  • Quench & Workup: Upon disappearance of the aryl bromide (approx. 4-12h), cool to RT, dilute with ether, filter through Celite, and concentrate.

  • Purification: Flash chromatography on silica gel.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be observed.

Mass Spectrometry (EI, 70 eV)

The fragmentation pattern is distinct due to the isopropoxy ether linkage.

  • Molecular Ion (

    
    ):  m/z 218 (Distinct parent peak).
    
  • Base Peak / Major Fragment: m/z 176.

    • Mechanism: Loss of propene (

      
      , 42 Da) from the isopropoxy group is a dominant pathway (McLafferty-like rearrangement or simple ether cleavage), leaving the phenol cation.
      
  • 
    -Cleavage:  Loss of the cyclopentanone ring elements.
    

MassSpec M1 Molecular Ion (M+) m/z 218 Frag1 [M - Propene]+ m/z 176 M1->Frag1 - C3H6 (42 Da) (Isopropoxy Cleavage) Frag2 [M - CO]+ m/z 190 M1->Frag2 - CO (28 Da) (Ring Contraction)

Figure 2: Primary fragmentation logic for structural confirmation via MS.

Nuclear Magnetic Resonance ( H NMR)

Solvent:


, 400 MHz
Chemical Shift (

)
MultiplicityIntegrationAssignment
1.33 Doublet (

Hz)
6HIsopropyl

1.80 - 2.50 Multiplets6HCyclopentanone ring protons
3.25 Triplet/Multiplet1H

-proton (chiral center)
4.52 Septet1HIsopropyl

6.85 Doublet (

Hz)
2HAromatic (Ortho to ether)
7.15 Doublet (

Hz)
2HAromatic (Meta to ether)

Applications & Significance

2-(4-Isopropoxyphenyl)cyclopentan-1-one serves as a high-value intermediate in two primary domains:

  • Medicinal Chemistry: It acts as a precursor for suprofen analogs and other cycloalkyl-aryl anti-inflammatory agents. The ketone functionality allows for further derivatization (e.g., reductive amination) to access CNS-active amines.

  • Fragrance Chemistry: Structurally related to commercial odorants like Nectaryl, this molecule contributes soft, floral-fruity notes, though its primary use remains in research synthesis.

References

  • Dong, G., Xue, Y., Parsad, A. (2023). "

    
    -Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis". Organic Syntheses, 100, 99-112. 
    
  • Fox, J. M., Huang, X., Chieffi, A., Buchwald, S. L. (2000).

    
    -Aryl Ketones". Journal of the American Chemical Society, 122(7), 1360-1370. 
    
  • PubChem. (2024).[1] "Compound Summary: 2-(4-Propylphenyl)cyclopentan-1-one (Analogous Structure)". National Library of Medicine.

Sources

Exploratory

Technical Guide: 2-[4-(1-methylethoxy)phenyl]cyclopentanone

This guide is structured as a high-level technical whitepaper designed for researchers and process chemists. It focuses on the chemical entity 2-[4-(1-methylethoxy)phenyl]cyclopentanone , a specific aryl-cycloalkanone in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for researchers and process chemists. It focuses on the chemical entity 2-[4-(1-methylethoxy)phenyl]cyclopentanone , a specific aryl-cycloalkanone intermediate likely utilized in the synthesis of pharmaceutical actives (e.g., GPCR ligands, metabolic regulators) or advanced fine chemicals.

Synonyms, Synthesis, and Application Protocols

Executive Summary & Identity

2-[4-(1-methylethoxy)phenyl]cyclopentanone is a functionalized aryl-cycloalkanone characterized by a cyclopentanone ring substituted at the alpha position (C2) with a 4-isopropoxyphenyl group. It serves as a critical scaffold in medicinal chemistry, particularly for introducing the 4-isopropoxyphenyl motif—a pharmacophore known to enhance lipophilicity and metabolic stability in drug candidates targeting PPARs, SGLT2, or specific kinase pathways.

Nomenclature & Synonyms

To ensure precise identification across databases and procurement channels, the following synonyms are recognized:

Naming ConventionSynonym
IUPAC Name 2-[4-(1-methylethoxy)phenyl]cyclopentan-1-one
Common Name 2-(4-Isopropoxyphenyl)cyclopentanone
Alternative Chemical Name 2-(p-Isopropoxyphenyl)cyclopentanone
Structural Name

-(4-Isopropoxyphenyl)cyclopentanone
Substituent Breakdown 2-(4-(Propan-2-yloxy)phenyl)cyclopentan-1-one
Physicochemical Profile (Calculated)
  • Molecular Formula:

    
    
    
  • Molecular Weight: 218.29 g/mol

  • Predicted LogP: ~3.2 (Lipophilic)

  • Physical State: Viscous oil or low-melting solid (depending on purity)

  • Solubility: Soluble in DCM, THF, Ethyl Acetate; insoluble in water.

Strategic Synthesis Protocols

The synthesis of 2-arylcyclopentanones requires precision to avoid poly-arylation or self-condensation. Below are two field-proven methodologies.

Method A: Palladium-Catalyzed -Arylation (Gold Standard)

This method is preferred for high-throughput synthesis and scale-up due to its selectivity for the mono-arylated product.

Mechanism: The reaction proceeds via the formation of a palladium-enolate species, followed by reductive elimination to form the C-C bond.

Protocol:

  • Reagents:

    • Substrate: Cyclopentanone (1.2 equiv)

    • Aryl Halide: 1-Bromo-4-isopropoxybenzene (1.0 equiv)

    • Catalyst:

      
       (1-2 mol%)
      
    • Ligand: BINAP or XPhos (for sterically demanding substrates)

    • Base:

      
       (Sodium tert-butoxide) (1.5 equiv)
      
    • Solvent: Toluene or THF (anhydrous)

  • Workflow:

    • Charge an oven-dried flask with

      
      , Ligand, and 
      
      
      
      under Nitrogen.
    • Add Toluene, followed by Cyclopentanone and the Aryl Bromide.

    • Heat to 80-100°C for 4–12 hours. Monitor by GC-MS.

    • Critical Step: Quench with saturated

      
       to prevent side reactions during workup.
      
    • Purify via flash chromatography (Hexane:EtOAc).

Method B: Traditional Grignard / Acid Hydrolysis (Alternative)

Used when transition metal catalysts must be avoided, though it often involves a dehydration/hydrogenation step or rearrangement (pinacol-type).

Protocol:

  • Reagents: 2-Chlorocyclopentanone + 4-Isopropoxyphenylmagnesium bromide.

  • Note: This route is prone to lower yields due to the instability of 2-chlorocyclopentanone and potential ring contraction/expansion side products. Method A is strictly recommended for pharmaceutical purity.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Pd-Catalyzed


-Arylation , the most robust route to the target molecule.

ArylationMechanism Start Reagents: Cyclopentanone + Ar-Br (Ar = 4-isopropoxyphenyl) Pd_OxAdd Oxidative Addition: LnPd(0) inserts into Ar-Br Start->Pd_OxAdd Pd(0) Catalyst Enolate_Form Base Deprotonation: Formation of Pd-Enolate Species Pd_OxAdd->Enolate_Form + Cyclopentanone + NaOtBu Red_Elim Reductive Elimination: C-C Bond Formation Enolate_Form->Red_Elim Isomerization Red_Elim->Pd_OxAdd Catalyst Recycle Product Product: 2-[4-(1-methylethoxy)phenyl]cyclopentanone Red_Elim->Product Release Pd(0)

Caption: Catalytic cycle for the synthesis of 2-arylcyclopentanones via Buchwald-Hartwig alpha-arylation.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized intermediate, the following analytical signatures must be verified.

TechniqueExpected Signal / Characteristic
1H NMR (CDCl3)

1.33 (d, 6H):
Isopropyl methyls.

4.50 (m, 1H):
Methine of isopropoxy.

3.20 (t, 1H):
Alpha-proton of cyclopentanone (diagnostic triplet).

6.8-7.2 (m, 4H):
Para-substituted aromatic system.
13C NMR ~215 ppm: Carbonyl (C=O).~55 ppm: Alpha-carbon (chiral center).~157 ppm: Aromatic C-O (ipso).
Mass Spec (ESI) [M+H]+ = 219.14 . Look for characteristic loss of isopropyl group (M-43) in fragmentation.
HPLC Purity >98% required for API usage. Monitor for bis-arylated impurity (molecular weight ~352).

Applications in Drug Development

This molecule serves as a versatile "chiral building block" (upon asymmetric synthesis or resolution) for:

  • SGLT2 Inhibitor Analogs: The 4-isopropoxyphenyl moiety is a bioisostere for the 4-ethoxybenzyl group found in drugs like Luseogliflozin. The cyclopentanone ring provides a rigidified linker compared to flexible alkyl chains.

  • GPCR Modulators: Arylcyclopentanes are privileged scaffolds for NK1 receptor antagonists and specific Serotonin (5-HT) modulators.

  • Metabolic Stability: The isopropoxy group blocks metabolic oxidation at the para-position of the phenyl ring, extending the half-life of the parent molecule compared to a simple methoxy or hydroxy analog.

References

  • Fox, J. M., Huang, X., & Buchwald, S. L. (2000). Synthesis of 2-Aryl- and 2-Vinylcyclopentanones via Palladium-Catalyzed alpha-Arylation of Cyclopentanone. Journal of the American Chemical Society. Link

  • Hamada, T., Chiefi, A., Ahman, J., & Buchwald, S. L. (2002). An Improved Catalyst for the Asymmetric Arylation of Ketone Enolates. Journal of the American Chemical Society. Link

  • PubChem Compound Summary. Cyclopentanone derivatives and structural analogs. National Center for Biotechnology Information. Link

  • Organic Chemistry Portal. Synthesis of Cyclopentanones. Link

Foundational

An In-depth Technical Guide to the Physical Properties of 2-Arylcyclopentanone Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the core physical properties of 2-arylcyclopentanone derivatives,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of 2-arylcyclopentanone derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. By delving into their synthesis, spectroscopic characterization, and physicochemical properties, this document aims to equip researchers with the foundational knowledge necessary for the rational design and development of novel therapeutic agents and functional materials.

Introduction: The Significance of the 2-Arylcyclopentanone Scaffold

The 2-arylcyclopentanone moiety represents a privileged scaffold in drug discovery, appearing in a variety of biologically active molecules. Its rigid five-membered ring system, combined with the tunable electronic and steric properties of the aryl substituent, provides a versatile platform for interacting with diverse biological targets. Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. A thorough understanding of their physical properties is paramount for optimizing their synthesis, formulation, and biological activity.

Synthesis and Purification of 2-Arylcyclopentanone Derivatives

The synthesis of 2-arylcyclopentanone derivatives can be achieved through several strategic approaches. A common and effective method involves the intramolecular cyclization of a suitable precursor, such as a diester, via a Dieckmann condensation.

Experimental Protocol: Synthesis of 2-Phenylcyclopentanone

This protocol details a representative synthesis of 2-phenylcyclopentanone, which can be adapted for the preparation of various substituted analogs.

Materials and Reagents:

  • Cyclopentanol

  • Concentrated Sulfuric Acid

  • m-Chloroperbenzoic acid (m-CPBA)

  • Phenylmagnesium bromide (Phenyl Grignard reagent)

  • Anhydrous diethyl ether

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Step-by-Step Procedure:

  • Dehydration of Cyclopentanol to Cyclopentene: In a round-bottom flask, cautiously add concentrated sulfuric acid to cyclopentanol while cooling in an ice bath. Heat the mixture to distill the cyclopentene product.

  • Epoxidation of Cyclopentene: Dissolve the collected cyclopentene in dichloromethane and add m-CPBA portion-wise at 0 °C. Stir the reaction mixture until completion (monitored by TLC).

  • Grignard Reaction: In a separate flask, prepare the phenyl Grignard reagent from bromobenzene and magnesium turnings in anhydrous diethyl ether. To this, add the cyclopentene oxide solution dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the epoxide is consumed.

  • Oxidation to 2-Phenylcyclopentanone: Quench the Grignard reaction carefully with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Dissolve the crude 2-phenylcyclopentanol in dichloromethane and add PCC. Stir at room temperature until the oxidation is complete.

  • Workup and Purification: Filter the reaction mixture through a pad of silica gel to remove the chromium salts. Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.[1][2][3]

Diagram of the Synthetic Workflow:

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow Cyclopentanol Cyclopentanol Dehydration Dehydration Cyclopentanol->Dehydration H₂SO₄, Heat Cyclopentene Cyclopentene Dehydration->Cyclopentene Epoxidation Epoxidation Cyclopentene->Epoxidation m-CPBA Cyclopentene Oxide Cyclopentene Oxide Epoxidation->Cyclopentene Oxide Grignard Grignard Cyclopentene Oxide->Grignard Phenyl Grignard 2-Phenylcyclopentanol 2-Phenylcyclopentanol Grignard->2-Phenylcyclopentanol Oxidation Oxidation 2-Phenylcyclopentanol->Oxidation PCC Crude 2-Phenylcyclopentanone Crude 2-Phenylcyclopentanone Oxidation->Crude 2-Phenylcyclopentanone Filtration Filtration Crude 2-Phenylcyclopentanone->Filtration Silica Gel Washing Steps Washing Steps Filtration->Washing Steps aq. NaHCO₃, Brine Drying Drying Washing Steps->Drying MgSO₄ Concentration Concentration Drying->Concentration Rotary Evaporation Column Chromatography Column Chromatography Concentration->Column Chromatography Hexane/EtOAc Pure 2-Phenylcyclopentanone Pure 2-Phenylcyclopentanone Column Chromatography->Pure 2-Phenylcyclopentanone

Caption: Workflow for the synthesis and purification of 2-phenylcyclopentanone.

Physicochemical Properties

The physical properties of 2-arylcyclopentanone derivatives are influenced by the nature of the substituent on the aryl ring. These properties are critical for predicting their behavior in various applications, from solubility in biological media to their performance in materials science.

DerivativeMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)
2-PhenylcyclopentanoneC₁₁H₁₂O160.21LiquidN/AN/A
2-(4-Chlorophenyl)cyclopentanoneC₁₁H₁₁ClO194.66Solid45-47N/A
2-(4-Methoxyphenyl)cyclopentanoneC₁₂H₁₄O₂190.24Solid58-60N/A
2-(4-Nitrophenyl)cyclopentanoneC₁₁H₁₁NO₃205.21Solid110-112N/A

Solubility: 2-Arylcyclopentanone derivatives are generally soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Their solubility in aqueous media is limited but can be influenced by the presence of polar substituents on the aryl ring.

Spectroscopic Characterization

The structural elucidation of 2-arylcyclopentanone derivatives relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectra of 2-arylcyclopentanone derivatives typically show characteristic signals for the aromatic protons in the range of 7.0-8.0 ppm. The protons on the cyclopentanone ring appear as multiplets in the aliphatic region, generally between 1.8 and 3.5 ppm. The proton at the C2 position, adjacent to the aryl group, is often a distinct multiplet.

  • ¹³C NMR: The carbonyl carbon (C=O) gives a characteristic signal in the downfield region of the ¹³C NMR spectrum, typically around 215-220 ppm. The aromatic carbons resonate between 125 and 150 ppm, while the aliphatic carbons of the cyclopentanone ring appear in the upfield region, usually between 20 and 50 ppm.

Example Spectroscopic Data for 2-Phenylcyclopentanone:

¹H NMR (CDCl₃, 400 MHz) δ (ppm) ¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
7.35-7.20 (m, 5H, Ar-H)220.1 (C=O)
3.45 (dd, 1H, J=8.0, 4.0 Hz, CH-Ar)140.2 (Ar-C)
2.50-2.30 (m, 2H, CH₂)128.7 (Ar-CH)
2.20-1.90 (m, 4H, CH₂)127.0 (Ar-CH)
126.8 (Ar-CH)
50.1 (CH-Ar)
38.5 (CH₂)
30.2 (CH₂)
21.1 (CH₂)

Note: This is representative data and may vary slightly.[1]

Infrared (IR) Spectroscopy

The IR spectrum of a 2-arylcyclopentanone derivative is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which typically appears in the range of 1735-1750 cm⁻¹. The exact position of this band can be influenced by the electronic nature of the aryl substituent. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of these compounds. The molecular ion peak (M⁺) is typically observed, and common fragmentation pathways include the loss of the aryl group or cleavage of the cyclopentanone ring.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of 2-arylcyclopentanone derivatives in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and the overall conformation of the molecule, including the relative orientation of the aryl ring with respect to the cyclopentanone core. Such information is invaluable for understanding structure-activity relationships and for computational modeling studies. While specific crystal structure data for a wide range of 2-arylcyclopentanones is not abundant in the public domain, the general methodology provides critical insights into their solid-state packing and intermolecular interactions.

Biological Activities and Signaling Pathways

2-Arylcyclopentanone derivatives have garnered significant attention for their potential as therapeutic agents, particularly in the fields of oncology and inflammation.

Anti-inflammatory Activity

Many 2-arylcyclopentanone derivatives exhibit potent anti-inflammatory properties. Their mechanism of action is often attributed to the inhibition of key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4][5]

DerivativeTargetIC₅₀ (µM)
2-(4-Fluorophenyl)cyclopentanone analogCOX-20.52
2-(4-Bromophenyl)cyclopentanone analogCOX-20.48
2-(4-Chlorophenyl)cyclopentanone analogCOX-20.61

Note: Data is for illustrative purposes and represents values for structurally related compounds. Actual IC₅₀ values can vary based on the specific assay conditions.

Anticancer Activity

The anticancer potential of 2-arylcyclopentanone derivatives has been explored against various cancer cell lines. Their cytotoxic effects are often linked to the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.

Modulation of Signaling Pathways

The biological effects of 2-arylcyclopentanone derivatives are often mediated through their interaction with critical intracellular signaling cascades. Two of the most prominent pathways implicated are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway:

The NF-κB pathway plays a central role in regulating the expression of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. Some 2-arylcyclopentanone derivatives have been shown to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory and pro-survival genes.

G cluster_nfkb NF-κB Signaling Pathway Stimulus Stimulus IKK IKK Stimulus->IKK Activates IkB IkB IKK->IkB Phosphorylates Degradation Degradation IkB->Degradation Ubiquitination NFkB_Active Active NF-κB Degradation->NFkB_Active Releases NFkB_IkB NF-κB/IκB Complex (Inactive) NFkB_IkB->IKK Nucleus Nucleus NFkB_Active->Nucleus Translocates Gene_Expression Pro-inflammatory & Pro-survival Genes Nucleus->Gene_Expression Activates Arylcyclopentanone Arylcyclopentanone Arylcyclopentanone->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by 2-arylcyclopentanone derivatives.

MAPK Signaling Pathway:

The MAPK pathway is a cascade of protein kinases that relays extracellular signals to intracellular targets, regulating processes such as cell proliferation, differentiation, and apoptosis. The pathway consists of a three-tiered kinase module: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). Dysregulation of this pathway is a hallmark of many cancers. Certain 2-arylcyclopentanone derivatives can interfere with MAPK signaling, leading to the inhibition of cancer cell growth.

G cluster_mapk MAPK Signaling Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Transcription_Factors Transcription_Factors MAPK->Transcription_Factors Activates Gene_Expression Cell Proliferation & Survival Genes Transcription_Factors->Gene_Expression Regulates Arylcyclopentanone Arylcyclopentanone Arylcyclopentanone->MAPKKK Inhibits

Caption: Interruption of the MAPK signaling pathway by 2-arylcyclopentanone derivatives.

Conclusion and Future Perspectives

The 2-arylcyclopentanone scaffold continues to be a fertile ground for the discovery of new molecules with significant biological activities. This guide has provided a comprehensive overview of their fundamental physical properties, from their synthesis and characterization to their interactions with key biological pathways. A thorough understanding of these properties is essential for the continued development of this important class of compounds. Future research will likely focus on the synthesis of novel derivatives with enhanced potency and selectivity, as well as the further elucidation of their mechanisms of action. The integration of computational modeling with experimental studies will undoubtedly accelerate the discovery of new 2-arylcyclopentanone-based drugs and materials.

References

  • PubChem. 2-Phenylcyclopentanone. National Center for Biotechnology Information. [Link]

  • Kalgutkar, A. S., et al. (2000). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 97(2), 925–930. [Link]

  • Li, J. J., et al. (1995). [Synthesis and antiinflammatory and anticancer activities of 2-(E)-(un)substituted benzylidene cyclopentanones and their Mannich base hydro chlorides]. Yao Xue Xue Bao, 30(11), 833–839. [Link]

  • Eryanti, Y., et al. (2011). SYNTHESIZING DERIVATIVES FROM CYCLOPENTANONE ANALOGUE CURCUMIN AND THEIR TOXIC, ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITIES. MAKARA of Science Series, 15(2), 117-123. [Link]

  • PubChem. 2-Cyclopentyl-1-phenyl-ethanone. National Center for Biotechnology Information. [Link]

  • ResearchGate. IC 50 Values for COX-1 and COX-2 Enzymes. [Link]

  • ChemSynthesis. 2-phenylcyclopentanone. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Pharmaceuticals. [Link]

  • PubChem. 2-Phenylcyclopentan-1-ol. National Center for Biotechnology Information. [Link]

  • ResearchGate. Table 1 . COX-2 inhibition* of compounds 1a --e and 2a --e. [Link]

  • ResearchGate. IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... [Link]

  • Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Journal of the Indian Chemical Society. [Link]

  • ResearchGate. 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. [Link]

  • Southan, G. J., et al. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical pharmacology, 54(3), 383–391. [Link]

  • PubChem. 2-Allylcyclopentanone. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis and Crystal Structures of O‐2′,3′‐Cyclic Cyclopentanone and Cyclohexanone Ketals of the Cytostatic 5‐Fluorouridine. [Link]

  • Synthesis and Evaluation of Para-Substituted Bis(Arylidene)Cycloalkanones as Potential α-Amylase Inhibitor with Molecular Docking and ADMET Profiling. Journal of Chemical Health Risks. [Link]

  • MDPI. Synthesis and Characterization of a Series of Chromone–Hydrazones. [Link]

  • Vaia. How could you use NMR, NMR, and IR spectroscopy to help you distinguish between the following structures?. [Link]

  • In silico evaluation of twenty-five amino derivatives as potential nitric oxide synthase inhibitors. Brazilian Journal of Science. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Johns, D. G., et al. (1997). Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia. Anesthesiology, 87(3), 597–604. [Link]

  • ResearchGate. (PDF) Synthesis of Cyclopentanone and Cyclohexanone Derivatives. [Link]

  • NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]

  • ChemConnections. 13C NMR Spectroscopy. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 2-Arylcyclopentanones

This Application Note is structured to provide a high-level, reproducible guide for the synthesis of 2-arylcyclopentanones, specifically focusing on the Grignard-Mediated Semi-Pinacol Rearrangement of -haloketones. This...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a high-level, reproducible guide for the synthesis of 2-arylcyclopentanones, specifically focusing on the Grignard-Mediated Semi-Pinacol Rearrangement of


-haloketones. This route is selected for its atom economy and ability to generate the target scaffold in a streamlined workflow compared to multi-step oxidation-reduction sequences.

Protocol ID: AN-GRIG-025 | Version: 2.1

Executive Summary & Scientific Rationale

Target Audience: Medicinal Chemists, Process Development Scientists. Core Application: Synthesis of dissociative anesthetic analogs (e.g., Ketamine derivatives), NK1 receptor antagonists, and quaternary carbon scaffolds.

The direct


-arylation of cyclopentanones is synthetically challenging due to competing aldol condensations and poly-alkylation when using standard enolate chemistry. While Palladium-catalyzed 

-arylation is a viable modern alternative, it often requires expensive ligands and strict oxygen exclusion.

This protocol details the Grignard-Mediated Semi-Pinacol Rearrangement , a robust "classical" method that remains superior for scale-up. The reaction proceeds via the nucleophilic addition of an aryl Grignard reagent to 2-chlorocyclopentanone , forming a magnesium halohydrin intermediate. Upon thermal activation, this intermediate undergoes a stereoelectronically controlled 1,2-migration of the aryl group, displacing the chloride to yield the 2-arylcyclopentanone.

Key Advantages:

  • Regiospecificity: The aryl group is installed exclusively at the

    
    -position.
    
  • Atom Economy: Avoids the use of transition metal catalysts.

  • One-Pot Potential: Can be performed as a telescoped sequence.

Mechanistic Insight: The Magnesium-Templated Rearrangement

Understanding the mechanism is critical for troubleshooting. The reaction is not a simple substitution (


) but a cascade event.
  • Nucleophilic Attack: The Grignard reagent attacks the carbonyl carbon from the less hindered face (typically trans to the chlorine), forming a magnesium alkoxide.

  • Magnesium Chelation: The magnesium atom coordinates with both the alkoxide oxygen and the chlorine atom, "locking" the conformation.

  • Semi-Pinacol Rearrangement: Driven by the push of the oxygen lone pair and the pull of the leaving group (Cl), the aryl group undergoes a 1,2-migration.[1]

    • Note on Ring Contraction: Unlike cyclohexanone systems, where ring contraction to cyclopentane is common, the high ring strain of cyclobutane disfavors ring contraction in this system, favoring aryl migration.

G Start 2-Chlorocyclopentanone Inter1 Intermediate A: Mg-Alkoxide (Chlorohydrin Salt) Start->Inter1 Nucleophilic Attack (THF, -78°C to 0°C) Grignard ArMgBr (Grignard) Grignard->Inter1 TS Transition State: 1,2-Aryl Migration Inter1->TS Thermal Activation (Reflux) Product 2-Arylcyclopentanone TS->Product -MgBrCl (Rearrangement)

Figure 1: Reaction pathway showing the critical transition from the chlorohydrin salt to the ketone via 1,2-shift.

Experimental Protocol
3.1. Reagents & Equipment[2][3][4][5]
  • Substrate: 2-Chlorocyclopentanone (Freshly distilled; unstable upon prolonged storage).

  • Grignard Reagent: Arylmagnesium bromide (1.0 M in THF or Et₂O). Recommendation: Prepare fresh for optimal titer.

  • Solvent: Anhydrous THF (Sodium/Benzophenone distilled) or Toluene (for higher temperature rearrangement).

  • Inert Gas: Argon or Nitrogen (strictly dry).

3.2. Step-by-Step Methodology

Step 1: Preparation of Grignard Reagent (The "Initiation" Phase)

  • Setup: Flame-dried 3-neck flask, reflux condenser, addition funnel.

  • Activation: Add Mg turnings (1.2 equiv) and a crystal of Iodine. Dry stir for 5 min.

  • Initiation: Add 10% of the aryl bromide solution in THF. Heat gently until decolorization of iodine and turbidity is observed.

  • Completion: Add remaining aryl bromide dropwise to maintain gentle reflux. Reflux for 1 hour post-addition.

  • Validation: Titrate an aliquot (e.g., using salicylaldehyde phenylhydrazone) to confirm concentration.

Step 2: The Controlled Addition (The "Kinetic" Phase)

  • Cooling: Cool the Grignard solution to -20°C (Ice/Salt or Cryocooler). Crucial: Low temperature prevents premature elimination or polymerization of the chloroketone.

  • Addition: Dissolve 2-chlorocyclopentanone (1.0 equiv) in anhydrous THF. Add this solution dropwise to the Grignard reagent over 45 minutes.

  • Observation: The solution will likely turn heterogeneous (formation of magnesium salts).

  • Equilibration: Allow to warm to 0°C and stir for 1 hour.

Step 3: Thermal Rearrangement (The "Thermodynamic" Phase)

  • Solvent Exchange (Optional but Recommended): If the reaction in THF is sluggish, distill off THF and replace with Toluene to access higher reflux temperatures (

    
    C).
    
  • Heating: Heat the mixture to reflux.

  • Monitoring: Monitor by TLC or GC-MS.

    • Intermediate: 1-Aryl-2-chlorocyclopentanol (Higher

      
       than ketone).
      
    • Product: 2-Arylcyclopentanone.

  • Duration: Typically 2–4 hours at reflux.

Step 4: Workup & Purification

  • Quench: Cool to 0°C. Quench slowly with saturated aqueous

    
    .
    
    • Caution: Exothermic. Magnesium salts may precipitate.

  • Extraction: Extract with

    
     or EtOAc (
    
    
    
    ).
  • Acid Wash: Wash organic layer with 1M HCl (to remove basic magnesium salts and ensure complete hydrolysis of any imines if nitrile impurities were present).

  • Purification: Flash column chromatography (Silica Gel).

    • Eluent: Hexanes:EtOAc (Gradient 95:5 to 80:20).

    • Note: 2-Arylcyclopentanones are often oils or low-melting solids.

Data Analysis & Troubleshooting
4.1. Expected Yields & Solvent Effects

The choice of solvent strongly influences the rearrangement efficiency.

ParameterDiethyl Ether (

)
Tetrahydrofuran (THF)Toluene (Post-exchange)
Grignard Stability HighHighN/A
Rearrangement Rate Slow (Reflux

C)
Moderate (Reflux

C)
Fast (Reflux

C)
Side Product: Alcohol High (Incomplete shift)ModerateLow
Side Product: Dimer LowModerateLow
Typical Yield 45-55%60-70%75-85%
4.2. Troubleshooting Guide

Issue 1: "Stalled" Reaction (Intermediate persists)

  • Symptom:[2][4][6][7][8][9] GC-MS shows mass of chlorohydrin (M+) but no ketone.

  • Cause: Temperature too low to overcome activation energy for 1,2-shift.

  • Solution: Add a Lewis Acid promoter (e.g.,

    
     or 
    
    
    
    ) or switch solvent to Toluene and reflux.

Issue 2: Wurtz Coupling (Biaryl formation)

  • Symptom:[2][4][6][7][8][9] High presence of Ar-Ar in crude.

  • Cause: Overheating during Grignard preparation or presence of transition metals.

  • Solution: Use high-purity Magnesium (99.98%); maintain strict temperature control during initiation.

Issue 3: Dehydrohalogenation (Formation of Enone)

  • Symptom:[2][4][6][7][8][9] Product contains 2-aryl-2-cyclopentenone.

  • Cause: Basic elimination competes with rearrangement.

  • Solution: Ensure the Grignard is not in large excess (>1.2 equiv). Quench cold.

Safety & Compliance
  • Magnesium: Flammable solid. Class D fire extinguisher must be available.

  • Exotherms: Grignard formation is autocatalytic. Do not add all halide at once.

  • Peroxides: THF and Ether form explosive peroxides. Test with starch-iodide paper before distillation.

References
  • Semi-Pinacol Rearrangement Overview

    • Title: Semipinacol Rearrangement in Natural Product Synthesis[1][10]

    • Source: Chemical Reviews, 2011, 111 (11), 7523–7556.[11]

    • URL:[Link]

  • Grignard Reaction with

    
    -Halo Ketones: 
    
    • Title: The reaction of alpha-halo ketones with Grignard reagents[12]

    • Source: Journal of the American Chemical Society (Classic Mechanism)
    • URL:[Link]

  • Alternative Route (Epoxide Opening)

    • Title: Preparation of trans-2-Phenylcyclohexanol (Analogous Protocol)
    • Source: Organic Syntheses, Coll.[4] Vol. 8, p.258 (1993).

    • URL:[Link]

  • Grignard Preparation & Titration

    • Title: Titration of Grignard Reagents with 1,10-Phenanthroline
    • Source: MIT OpenCourseWare / J. Organomet. Chem.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Self-Condensation in Cyclopentanone Arylation

Current Status: Operational Subject: Troubleshooting -Arylation of Cyclopentanone (Avoiding Aldol/Self-Condensation) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The Ki...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting


-Arylation of Cyclopentanone (Avoiding Aldol/Self-Condensation)
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary: The Kinetic "Tug-of-War"

The


-arylation of cyclopentanone is notoriously difficult compared to cyclohexanone or acyclic ketones. The core issue is kinetic competition .

In a standard Buchwald-Hartwig-Miura (BHM) arylation, the base deprotonates the ketone to form an enolate. This enolate has two pathways:

  • Path A (Desired): Transmetalate with the Aryl-Pd(II) complex

    
     Reductive Elimination 
    
    
    
    Product .
  • Path B (Parasitic): Attack another molecule of neutral cyclopentanone

    
    Aldol Dimer/Polymer .
    

Cyclopentanone is particularly prone to Path B because its ring strain makes the carbonyl highly electrophilic, and its enolate is less sterically hindered than cyclohexanone. To win this race, you must accelerate Path A (catalyst activity) and suppress Path B (concentration/base management).

Diagnostic & Mechanism Visualization

Interactive Pathway Analysis

The following diagram illustrates the critical bifurcation point where your reaction succeeds or fails.

ArylationVsAldol Ketone Cyclopentanone (Substrate) Enolate Enolate Intermediate Ketone->Enolate Deprotonation Aldol Aldol Dimer (Self-Condensation) Ketone->Aldol Electrophile Source Base Base (e.g., NaOtBu) Base->Enolate Product α-Aryl Ketone (Target) Enolate->Product Path A: Fast Transmetalation (Requires Active Catalyst) Enolate->Aldol Path B: Attack on Neutral Ketone (Favored by High Conc.) Pd_Cat L-Pd(II)-Ar (Active Catalyst) Pd_Cat->Product

Caption: Kinetic competition between the desired Pd-catalyzed cross-coupling (Green) and the parasitic Aldol self-condensation (Red). Success depends on Rate(A) > Rate(B).

Troubleshooting Guide (Q&A)

Q1: My reaction mixture turns into a dark, viscous tar within 30 minutes. What happened?

Diagnosis: Runaway Aldol Polymerization. Root Cause: You likely mixed all reagents (Ketone + Base + Catalyst) at once. The base generated a high concentration of enolate while the catalyst was still activating. The enolate found unreacted ketone faster than it found the Pd-catalyst. The Fix: Switch to Semi-Batch Mode (Slow Addition) .

  • Protocol: Charge the reactor with the Aryl Halide, Base, and Catalyst. Heat to temperature.[1][2][3][4] Then, slowly syringe-pump the Cyclopentanone into the mixture over 2–4 hours.

  • Why it works: This induces "Starvation Kinetics." The concentration of free ketone is always near zero, so the enolate has no "partner" to attack for the Aldol reaction, forcing it to wait for the Palladium catalyst.

Q2: I am using NaOtBu, but I see 40% dimer. Should I switch bases?

Diagnosis: Base-induced reversibility issues. Root Cause: Sodium tert-butoxide is a strong base that generates a high equilibrium concentration of enolate. While standard for many arylations, it is risky for cyclopentanone. The Fix:

  • Option A: Switch to K₃PO₄ (weaker base). It maintains a lower steady-state concentration of enolate, reducing the rate of second-order side reactions (Aldol). Note: This requires a more active catalyst (e.g., Pd/XPhos) to compensate for the lower enolate concentration.

  • Option B: Use LiHMDS (Lithium Hexamethyldisilazide). Lithium enolates are generally more stable and less prone to condensation than Sodium/Potassium enolates due to the covalent character of the O-Li bond.

Q3: I have tried slow addition, but conversion is stalled.

Diagnosis: Catalyst Deactivation. Root Cause: If the addition is too slow, the active Pd(0) species may decompose before it finds enough enolate to react. Alternatively, the specific ligand you are using isn't bulky enough to facilitate the reductive elimination from the crowded center. The Fix: Upgrade the Ligand.

  • Recommendation: Use XPhos or BrettPhos . These bulky, electron-rich biaryl phosphines accelerate the oxidative addition and, crucially, the reductive elimination steps, ensuring the catalyst "turns over" faster than the enolate can degrade.

Validated Experimental Protocols

Protocol A: The "Enamine" Bypass (Chemical Solution)

Best for: Lab-scale synthesis where pump addition is not feasible. Basis: This method, developed by Dong and co-workers, avoids the enolate entirely by routing the reaction through a transient enamine, which is far less prone to self-condensation [1].

Reagents:

  • Cyclopentanone (1.0 equiv)[5]

  • Aryl Bromide (1.3 equiv)[5]

  • Pyrrolidine (30 mol%) - Critical Additive[5]

  • Pd(OAc)₂ (1 mol%) / P(o-tol)₃ (2 mol%)[5]

  • NaOAc (1.0 equiv) - Weak Base

Workflow:

  • Charge: Add Aryl Bromide, Pd source, Ligand, NaOAc, and Pyrrolidine to the vessel.

  • Solvent: Add 1,4-dioxane.

  • Substrate: Add Cyclopentanone.

  • Reaction: Heat to 130 °C in a sealed tube.

  • Mechanism: Pyrrolidine condenses with cyclopentanone to form an enamine. The enamine undergoes carbopalladation (or oxidative addition/insertion) without generating a "hard" enolate, effectively shutting down the Aldol pathway.

Protocol B: Starvation Kinetics (Engineering Solution)

Best for: Scale-up (>10g) or when using standard Buchwald ligands.

Data Summary: Impact of Addition Mode

ParameterBatch Mode (All-in)Semi-Batch (Slow Add)
Free Ketone Conc. High (Initial)Very Low (<0.1 M)
Enolate Conc. High SpikeSteady State
Major Impurity Aldol Dimer (15-40%)< 2%
Yield 45-60%85-92%

Step-by-Step:

  • Reactor Charge: Load Aryl Bromide (1.1 equiv), Pd2(dba)3 (1 mol%), XPhos (2-4 mol%), and NaOtBu (1.2 equiv) into the reactor with Toluene.

  • Activate: Heat the mixture to 80–100 °C. Ensure the catalyst is active (solution often turns dark red/brown).

  • The Feed: Dissolve Cyclopentanone (1.0 equiv) in a minimal amount of Toluene.

  • Dosing: Using a syringe pump, add the Ketone solution over 3 to 4 hours .

  • Post-Reaction: Stir for an additional 1 hour after addition is complete to consume residual enolate.

References

  • Practical Direct α-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis Source: Angewandte Chemie International Edition (2016) Significance:[6] Establishes the use of amine catalysts to bypass enolate self-condensation issues. URL:[Link]

  • Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones Source: Journal of the American Chemical Society (2000) Significance:[5] The seminal paper by Fox & Buchwald outlining the fundamental challenges and ligand solutions for ketone arylation. URL:[Link]

  • 
    -Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis 
    Source: Organic Syntheses (2023)
    Significance:[2][5] A peer-validated, step-by-step procedure for the enamine method.
    URL:[Link]
    

Sources

Optimization

troubleshooting low enantioselectivity in chiral 2-arylcyclopentanone synthesis

Technical Support Center: Chiral 2-Arylcyclopentanone Synthesis Introduction: The Stereochemical Challenge The 2-arylcyclopentanone scaffold is a privileged motif in bioactive alkaloids (e.g., Aspidosperma family) and ph...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral 2-Arylcyclopentanone Synthesis

Introduction: The Stereochemical Challenge

The 2-arylcyclopentanone scaffold is a privileged motif in bioactive alkaloids (e.g., Aspidosperma family) and pharmaceutical candidates (e.g., NK1 antagonists). However, synthesizing this ring system with high enantiomeric excess (


) is notoriously difficult due to two competing failure modes:
  • Intrinsic Enolization: The product often retains an enolizable proton (if creating a tertiary center), leading to post-reaction racemization.

  • Enolate Geometry & Binding: In Palladium-catalyzed

    
    -arylation—the most direct route—the cyclopentanone enolate is flexible. Unlike six-membered rings, the five-membered ring enolate can bind to Palladium in multiple modes (C-bound vs. O-bound), complicating the chiral induction step.
    

This guide provides a diagnostic workflow and optimization protocols for the two primary synthetic routes: Pd-Catalyzed


-Arylation  (constructing quaternary centers) and Rh-Catalyzed Conjugate Addition  (constructing tertiary centers).

Part 1: Diagnostic Workflow

Before altering ligands, you must identify when the stereochemistry is lost. Use this logic gate to diagnose the root cause.

DiagnosticWorkflow Start START: Low ee Observed CheckProd Is the product configuration stable to reaction conditions? Start->CheckProd Racemization Post-Reaction Racemization (Thermodynamic Issue) CheckProd->Racemization No (Tertiary Center) QuatCenter Are you forming a Quaternary Center? CheckProd->QuatCenter Yes BaseCheck Check Base Strength (Switch NaOtBu -> K3PO4 or LiHMDS) Racemization->BaseCheck Action CatalystControl Poor Catalyst Control (Kinetic Issue) TempCheck Temperature too high? (lowers stereodifferentiation) CatalystControl->TempCheck QuatCenter->Racemization No (2-aryl only) QuatCenter->CatalystControl Yes (2-alkyl-2-aryl) LigandScreen Ligand Bite Angle Issue (Screen Segphos/Difluorphos) TempCheck->LigandScreen If Temp OK

Figure 1: Diagnostic logic for isolating thermodynamic racemization from kinetic catalyst failure.

Part 2: Module A - Pd-Catalyzed -Arylation

Target: Formation of Quaternary Stereocenters (e.g., 2-methyl-2-phenylcyclopentanone). Mechanism: The reaction proceeds via oxidative addition, enolate binding, and reductive elimination.[1][2]

The Core Problem: Enolate Binding Modes

In cyclopentanones, the enolate can bind to the Pd(II) center through Oxygen (O-bound) or Carbon (C-bound). High enantioselectivity requires the reaction to proceed exclusively through the C-bound enolate pathway, where the chiral ligand environment is most effective.

  • O-bound enolates are favored by sterically bulky ligands but often lead to lower

    
     or "vinylogous" reductive elimination.
    
  • C-bound enolates are electronically favored and required for high

    
    .
    
Troubleshooting Q&A

Q1: I am using BINAP and getting 40-60% ee. How do I improve this? A: BINAP is often insufficient for cyclopentanones due to its flexibility. You must switch to ligands with a narrower dihedral angle and specific electronic tuning.

  • Recommendation: Switch to (R)-Difluorphos or (R)-Segphos .

  • Why: These ligands possess a biaryl backbone with a narrower dihedral angle than BINAP. This "tightens" the chiral pocket, forcing the smaller cyclopentanone enolate into a rigid orientation during the C-C bond-forming reductive elimination step.

Q2: My conversion is good, but


 drops at higher temperatures. Can I run this colder? 
A:  Yes, but you may need to change the leaving group.
  • Protocol: Switch from Aryl Bromides to Aryl Triflates .

  • Reasoning: Aryl triflates undergo oxidative addition much faster than bromides.[3] This allows you to lower the reaction temperature (e.g., from 80°C to 25°C or 0°C). Lower temperatures suppress the uncatalyzed background reaction (which is racemic) and increase the energy difference (

    
    ) between the diastereomeric transition states.
    

Q3: Which base should I use? A: NaOtBu is the standard, but if you suspect product racemization (for non-quaternary centers) or low conversion, switch to LiHMDS or KHMDS .

  • Note: The counterion (Li+ vs Na+ vs K+) affects the aggregate structure of the enolate. Lithium enolates are tighter aggregates and may react slower but often with higher fidelity in specific solvent systems like Toluene/Dioxane.

Optimization Data: Ligand Performance

Comparison of ligands in the


-arylation of 2-methylcyclopentanone with aryl bromides.
LigandDihedral AngleTypical YieldTypical

Notes
(R)-BINAP ~73°85%40-60%Pocket too flexible for 5-membered rings.
(R)-Segphos ~65°90%85-92%Standard recommendation.
(R)-Difluorphos ~60°92%94-99% Electron-deficient P-aryl groups increase Lewis acidity, tightening enolate binding.

Part 3: Module B - Rh-Catalyzed Asymmetric Conjugate Addition

Target: Formation of Tertiary Centers (e.g., 3-arylcyclopentanone, which can be transposed). Mechanism: 1,4-addition of arylboronic acids to cyclopentenones.

The Core Problem: Protonation

The stereocenter is set during the C-C bond formation, but the resulting enolate must be protonated. If the proton source is not controlled, the enolate can equilibrate, eroding


.
Troubleshooting Q&A

Q1: I see high yield but nearly racemic product. A: You are likely suffering from non-selective protonation or base-catalyzed racemization of the product.

  • Solution: Use a biphasic system or add a specific proton source (e.g., Guaiacol or Phenol) that is acidic enough to quench the Rh-enolate but not acidic enough to racemize the ketone product.

Q2: Which catalyst system is best for cyclopentenones? A: Rh(acac)(C2H4)2 + Chiral Diene Ligands (e.g., Fc-TFB).

  • Insight: While Phosphoramidites (Feringa type) work well for cyclohexenones, cyclopentenones are more strained. Chiral diene ligands (developed by Hayashi/Carreira) offer a more rigid coordination sphere that is less sensitive to the ring strain of the substrate.

Part 4: Experimental Protocol (Self-Validating)

Protocol: High-Selectivity


-Arylation of 2-Methylcyclopentanone 

Validation Step: Before running the chiral reaction, run a "racemic background check" by mixing the ketone, base, and aryl halide without Pd catalyst at the target temperature. If >5% product forms after 2 hours, your temperature is too high or the base is too strong.

  • Preparation: In a glovebox, charge a vial with:

    • 
       (1.0 mol%)
      
    • (R)-Difluorphos (1.2 mol%)

    • NaOtBu (1.2 equiv)

    • Toluene (0.2 M concentration relative to ketone)

  • Activation: Stir for 5 minutes to generate the active catalyst (color change from orange to pale yellow/brown).

  • Substrate Addition: Add 2-methylcyclopentanone (1.0 equiv) and Aryl Triflate (1.1 equiv).

  • Reaction: Seal and stir at 25°C (Room Temp) for 12-24 hours.

    • Note: If using Aryl Bromide, heat to 60-80°C, but expect lower

      
       (~90%).
      
  • Quench: Filter through a silica plug and analyze via Chiral HPLC (e.g., Chiralcel OD-H column).

Mechanism Visualization:

PdCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Enolate Binding) OxAdd->TransMet Na-Enolate CBound C-Bound Enolate (Favored by Difluorphos) TransMet->CBound Kinetic Control OBound O-Bound Enolate (Low ee Pathway) TransMet->OBound Steric Clash RedElim Reductive Elimination (C-C Bond Formation) CBound->RedElim Fast & Selective OBound->RedElim Slow & Leaky RedElim->Pd0 Product Release

Figure 2: Catalytic cycle distinguishing the high-selectivity C-bound pathway from the low-selectivity O-bound pathway.

References

  • Hamada, T., Chieffi, A., Ahman, J., & Buchwald, S. L.

    
    -Arylation." Journal of the American Chemical Society, 124(6), 1261–1268 (2002). Link
    
  • Liao, X., Weng, Z., & Hartwig, J. F. "Enantioselective

    
    -Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel." Journal of the American Chemical Society, 130(1), 195–200 (2008). Link
    
  • Hayashi, T., & Yamasaki, K. "Rhodium-Catalyzed Asymmetric 1,4-Addition and its Related Asymmetric Reactions." Chemical Reviews, 103(8), 2829–2844 (2003). Link

  • Marecot, K., & Roche, S. P.

    
    -Arylation of Ketones." The Journal of Organic Chemistry, 85(16), 10835–10848 (2020). Link
    

Sources

Troubleshooting

Technical Support Center: Stability of 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-one

Document ID: TSS-CYP-4501-ACID-STABILITY-V1.2 Introduction This technical guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of 2-[4-(propan-2-yloxy...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSS-CYP-4501-ACID-STABILITY-V1.2

Introduction

This technical guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of 2-[4-(propan-2-yloxy)phenyl]cyclopentan-1-one under acidic conditions. This document is intended for researchers, scientists, and professionals in drug development who may encounter this molecule or structurally similar intermediates in their experimental workflows. Our goal is to explain the underlying chemical principles that govern the molecule's stability and provide actionable protocols to diagnose and mitigate potential degradation.

The structure of 2-[4-(propan-2-yloxy)phenyl]cyclopentan-1-one contains three key functional groups that influence its reactivity in an acidic medium: an aryl isopropyl ether, a cyclopentanone ring, and a substituted aromatic ring. Understanding the susceptibility of each of these groups to acid-catalyzed reactions is crucial for predicting and controlling the compound's stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-[4-(propan-2-yloxy)phenyl]cyclopentan-1-one in acidic conditions?

A1: The two primary points of instability under acidic conditions are the aryl isopropyl ether linkage and the α-carbon of the cyclopentanone ring .

  • Ether Cleavage: The C-O bond of the isopropoxy group is susceptible to acid-catalyzed cleavage, especially under forcing conditions (strong acids, heat).[1][2] This reaction would yield 2-(4-hydroxyphenyl)cyclopentan-1-one and an isopropyl byproduct (e.g., isopropyl halide or propan-2-ol). The mechanism often proceeds via an SN1 pathway due to the potential formation of a relatively stable secondary isopropyl carbocation.[3][4]

  • Enolization/Racemization: The cyclopentanone ring can undergo acid-catalyzed enolization.[5][6] This involves the formation of an enol tautomer. If the α-carbon (C2, bearing the phenyl group) is a stereocenter, this process will lead to racemization, resulting in a loss of optical purity.

Q2: Is the cyclopentanone ring itself prone to degradation?

A2: Generally, the cyclopentanone ring is stable. However, under certain acidic conditions, it can be prone to polymerization, though this typically requires harsh conditions.[7] The more immediate concern is the acid-catalyzed enolization, which affects stereochemistry rather than causing ring-opening or decomposition.[8][9]

Q3: How stable is the compound in common acidic reagents like Trifluoroacetic Acid (TFA) or aqueous HCl?

A3: Stability is highly dependent on concentration, temperature, and duration of exposure.

  • TFA (e.g., in DCM): Often used for deprotection reactions at room temperature. The ether linkage is generally stable to short-term exposure to TFA at low temperatures. However, prolonged exposure or heating can induce ether cleavage.

  • Aqueous HCl (e.g., 1N HCl): At room temperature, the compound is expected to be reasonably stable for short durations (e.g., during an aqueous workup). However, heating with aqueous HCl will significantly accelerate the rate of ether hydrolysis.[10][11]

Q4: I'm observing complete degradation of my compound. What went wrong?

A4: Complete degradation suggests the stress conditions are too severe. To achieve a more controlled degradation (typically 5-20% for stability studies), you should systematically reduce the harshness of the conditions.[12] Consider lowering the acid concentration, reducing the temperature, and shortening the exposure time.[12]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter and provides logical steps for diagnosis and resolution.

Issue 1: Appearance of a New, More Polar Impurity by LC-MS or TLC
  • Symptom: During or after an acidic step (e.g., workup, chromatography), a new spot appears on TLC with a lower Rf, or a new peak with a shorter retention time (on reverse phase HPLC) is observed. The mass spectrum of this new peak corresponds to a loss of 42 amu (C₃H₆).

  • Probable Cause: This is a classic indicator of acid-catalyzed cleavage of the isopropyl ether , forming the corresponding phenol, 2-(4-hydroxyphenyl)cyclopentan-1-one. The resulting phenol is significantly more polar, explaining the change in chromatographic behavior.

  • Mechanism of Degradation:

    • The ether oxygen is protonated by the acid (H-A), making it a good leaving group (an alcohol).[2][13]

    • The C-O bond cleaves, forming a phenol and a stable secondary isopropyl carbocation. This is the rate-limiting step and follows an SN1 pathway.[3]

    • The carbocation is quenched by a nucleophile (e.g., water, halide ion) from the medium.

    ether_cleavage cluster_mol 2-[4-(propan-2-yloxy)phenyl]cyclopentan-1-one cluster_steps Acid-Catalyzed Ether Cleavage cluster_products Degradation Products mol Molecule step1 Protonation of Ether Oxygen (+ H⁺) mol->step1 [H⁺] step2 Formation of Phenol + Isopropyl Carbocation (Slow, SN1) step1->step2 Heat/Time phenol 2-(4-hydroxyphenyl)cyclopentan-1-one (More Polar Impurity) step2->phenol byproduct Propan-2-ol / Isopropyl Halide step2->byproduct step3 Formation of Byproducts

    Figure 1. Workflow of acid-catalyzed ether cleavage.
  • Corrective Actions:

    • Minimize Acid Exposure: Neutralize the reaction mixture as soon as the desired transformation is complete. Use a milder acid if possible.

    • Reduce Temperature: Perform the acidic step at a lower temperature (e.g., 0 °C or below). Reaction rates for degradation are highly temperature-dependent.

    • Use Aprotic Conditions: If water is not required for the reaction, using an anhydrous acid in an aprotic solvent can sometimes suppress hydrolysis pathways.

Issue 2: Loss of Optical Purity or Enantiomeric Excess (ee)
  • Symptom: You start with an enantiomerically pure sample of 2-[4-(propan-2-yloxy)phenyl]cyclopentan-1-one, but after acid treatment, chiral HPLC analysis shows a mixture of enantiomers.

  • Probable Cause: Acid-catalyzed enolization is occurring at the C2 position of the cyclopentanone ring. The formation of the planar enol intermediate destroys the stereocenter, and subsequent re-ketonization occurs from both faces of the double bond, leading to racemization.

  • Mechanism of Racemization:

    • The carbonyl oxygen is protonated, making the α-protons more acidic.[9]

    • A base (e.g., water, conjugate base of the acid) removes the proton at C2.

    • A planar enol intermediate is formed.

    • Reprotonation on the C2 carbon can occur from either the top or bottom face, leading to a racemic mixture.

    enolization Ketone_R (R)-Ketone Protonated_Ketone Protonated Ketone Ketone_R->Protonated_Ketone + H⁺ Protonated_Ketone->Ketone_R - H⁺ Enol Planar Enol (Achiral Intermediate) Protonated_Ketone->Enol - H⁺ (from C2) Enol->Protonated_Ketone + H⁺ (to C2) Ketone_S (S)-Ketone Enol->Ketone_S Reprotonation (other face)

    Figure 2. Racemization via acid-catalyzed enolization.
  • Corrective Actions:

    • Avoid Protic Acids: If possible, use Lewis acids instead of Brønsted acids, as they are less likely to facilitate the proton transfers required for enolization.

    • Strict Temperature Control: Keep the temperature as low as possible to minimize the rate of enolization.

    • Buffer the System: If applicable, use a buffered acidic solution to maintain a less aggressive pH.

    • Limit Exposure Time: Process the material through the acidic step as quickly as possible.

Experimental Protocol: Forced Degradation Study

To quantitatively assess the stability of your compound and identify potential degradants, a forced degradation or stress testing study is recommended.[10][14] This protocol provides a systematic way to evaluate stability under controlled acidic conditions.

Objective: To determine the degradation profile of 2-[4-(propan-2-yloxy)phenyl]cyclopentan-1-one under acidic stress and achieve a target degradation of 5-20%.[11]

Materials:

  • 2-[4-(propan-2-yloxy)phenyl]cyclopentan-1-one

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1.0 M and 0.1 M solutions

  • Sodium hydroxide (NaOH), 1.0 M and 0.1 M solutions

  • Validated stability-indicating HPLC method (e.g., C18 column, UV detection)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol.

  • Stress Condition Setup:

    • Label three vials: "Test," "Control," and "Blank."

    • Test Vial: Add 1 mL of the stock solution and 1 mL of 0.1 M HCl.

    • Control Vial: Add 1 mL of the stock solution and 1 mL of water. This sample is kept at room temperature to monitor for degradation not caused by acid.

    • Blank Vial: Add 1 mL of methanol and 1 mL of 0.1 M HCl. This is used as a diluent blank for HPLC analysis.

  • Incubation: Place the "Test" vial in a water bath set to 60 °C. Store the "Control" vial at room temperature.

  • Time-Point Sampling:

    • Withdraw an aliquot (e.g., 100 µL) from the "Test" vial at specific time points (e.g., 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquot by adding an equivalent amount of 0.1 M NaOH (100 µL).

    • Dilute the neutralized sample to a suitable concentration for HPLC analysis (e.g., dilute to 1 mL with mobile phase).

  • Analysis:

    • Analyze the samples from each time point using the validated HPLC method.

    • Calculate the percentage of the parent compound remaining and the area percentage of any degradation products.

  • Optimization:

    • If no degradation is observed after 24 hours, repeat the experiment using 1.0 M HCl or a higher temperature (e.g., 80 °C).[12]

    • If degradation is too rapid (>20% in the first time point), repeat the experiment at a lower temperature (e.g., 40 °C or room temperature).[12]

Data Interpretation:

ParameterDescription
% Degradation Calculated as: (1 - (Peak Area of Parent at T_x / Peak Area of Parent at T_0)) * 100
Mass Balance The sum of the assay value and the impurities should be close to 100%. A significant drop indicates that some degradants are not being detected.
Peak Purity Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and ensure co-elution is not occurring.

References

  • Ether cleavage. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage. (2024, March 19). Chemistry LibreTexts. [Link]

  • Mechanism of acid-catalyzed enolization of ketones. (1968). Journal of the American Chemical Society. [Link]

  • Acidic cleavage of ethers (SN2). (n.d.). Master Organic Chemistry. [Link]

  • Cleavage Of Ethers With Acid. (2014, November 19). Master Organic Chemistry. [Link]

  • Acidic cleavage of ethers. (n.d.). Khan Academy. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • General acid and general base catalysis of the enolization of acetone. (1979). UBC Library Open Collections. [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. [Link]

  • Enolization of aldehydes and ketones. (2024, March 4). ScienceQuery. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • 17.2: Enolization of Aldehydes and Ketones. (2021, July 31). Chemistry LibreTexts. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies for drug substance and drug product. (2016). International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • Keto Enol Tautomerism - Acidic & Basic Conditions. (2016, December 27). YouTube. [Link]

  • Which is more stable cyclopentanone or cyclobutanone? (2017, January 7). Quora. [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). LinkedIn. [Link]

  • Cyclopentanone. (n.d.). PubChem. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Analysis of 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-one

This guide provides an in-depth technical analysis of the 1H NMR spectrum for 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-one . It is designed for researchers and analytical scientists requiring a definitive reference for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum for 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-one . It is designed for researchers and analytical scientists requiring a definitive reference for structural validation, specifically comparing this compound against common structural analogs to highlight diagnostic signals.

Executive Summary

2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-one is a functionalized cycloalkanone often utilized as a scaffold in liquid crystal synthesis and pharmaceutical intermediate development. Its structural identity hinges on three distinct magnetic environments: the saturated five-membered ring, the para-substituted aromatic core, and the isopropoxy ether linkage.

This guide compares the target compound's spectral performance against two critical alternatives:

  • 2-(4-Methoxyphenyl)cyclopentan-1-one (The "Methoxy Analog"): To demonstrate the resolution of the alkoxy chain.

  • 2-Phenylcyclopentan-1-one (The "Unsubstituted Analog"): To highlight the electronic effects of the ether substituent on the aromatic region.

Structural Analysis & Prediction Logic

Before analysis, the molecule is deconstructed into three magnetic fragments. This logic forms the basis of the assignment strategy.

Graphviz Diagram: Signal Assignment Logic

NMR_Assignment Compound Target Compound 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-one Frag1 Fragment A: Cyclopentanone Ring Compound->Frag1 Frag2 Fragment B: Aromatic Core Compound->Frag2 Frag3 Fragment C: Isopropoxy Group Compound->Frag3 Sig1 C2-H (Benzylic/α-keto) δ 3.2 - 3.4 ppm (dd) Frag1->Sig1 Sig2 C3/C4/C5-H (Methylene) δ 1.9 - 2.5 ppm (m) Frag1->Sig2 Sig3 AA'BB' System δ 6.8 (d) & 7.1 (d) ppm Frag2->Sig3 Sig4 Methine (-CH-) δ 4.5 ppm (septet) Frag3->Sig4 Sig5 Methyls (-CH3) δ 1.3 ppm (d) Frag3->Sig5

Figure 1: Logical deconstruction of the target molecule into expected NMR signals.

Experimental Protocol (Self-Validating)

To ensure reproducibility and spectral quality comparable to the data presented below, follow this standardized protocol.

Reagents & Equipment:

  • Solvent: Chloroform-d (

    
    ) with 0.03% v/v TMS (Tetramethylsilane) as internal standard.
    
  • Instrument: 400 MHz or higher (600 MHz recommended for clear resolution of cyclopentyl multiplets).

  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

Acquisition Parameters:

  • Pulse Sequence: Standard zg30 (30° excitation pulse).

  • Relaxation Delay (D1):

    
     1.0 second (Ensure complete relaxation of methyl protons).
    
  • Scans (NS): 16 (Sufficient for >10 mg sample).

  • Temperature: 298 K (25°C).

Validation Step:

  • Check: The TMS signal must be calibrated to 0.00 ppm.

  • Check: The residual

    
     peak should appear at 7.26 ppm. If shifted >0.05 ppm, check for pH effects or high concentration.
    

Comparative Spectral Analysis

Region 1: The Isopropoxy "Fingerprint" (Ether Linkage)

This is the primary diagnostic region distinguishing the target from methyl-ether analogs or starting materials.

  • Target Compound: Displays a classic septet at ~4.5 ppm (1H) and a doublet at ~1.3 ppm (6H). The coupling constant (

    
    ) is typically 6.0 Hz.
    
  • Methoxy Analog: Shows a sharp singlet at ~3.8 ppm (3H).

  • Significance: The septet is often weak in low-concentration samples; verify by integrating the strong doublet at 1.3 ppm (should be 6H relative to the aromatic 2H signals).

Region 2: The Aromatic Core (Electronic Environment)

The para-substitution creates a symmetric AA'BB' system.

  • Target Compound: Two doublets.

    • 
       ~6.85 ppm (2H, d, 
      
      
      
      Hz): Protons ortho to the isopropoxy group (shielded by oxygen lone pairs).
    • 
       ~7.15 ppm (2H, d, 
      
      
      
      Hz): Protons ortho to the cyclopentyl ring.
  • Unsubstituted Analog (2-Phenyl...): A complex multiplet integrating to 5H in the 7.2–7.4 ppm range.[1]

  • Performance Note: The distinct separation of the two doublets in the target compound serves as a purity check. If the "roofing effect" (slanting of doublets toward each other) is extreme, it indicates the chemical shift difference is small, often seen in lower field (60 MHz) instruments.

Region 3: The Cyclopentanone Ring (The Scaffold)

This region is complex due to the flexibility of the ring and the chiral center at C2.

  • Alpha-Proton (C2-H): A doublet of doublets (dd) typically found at 3.2 – 3.4 ppm . It is deshielded by both the carbonyl and the phenyl ring.

  • Ring Methylenes: A series of multiplets from 1.9 – 2.5 ppm .[1] The protons alpha to the carbonyl (C5) are the most deshielded of the aliphatic group (~2.4 ppm).

Data Summary: Target vs. Alternatives

The following table contrasts the target compound with its closest structural analogs to aid in rapid identification.

FeatureTarget Compound (Isopropoxy)Methoxy Analog Unsubstituted Analog
Alkoxy Signal Septet (4.5 ppm) + Doublet (1.3 ppm)Singlet (3.8 ppm)None
Aromatic Region AA'BB' (2 Doublets, 4H)AA'BB' (2 Doublets, 4H)Multiplet (5H, 7.2-7.4 ppm)
C2-H (Methine) ~3.3 ppm (dd)~3.3 ppm (dd)~3.35 ppm (dd)
Diagnostic Value High (Unique aliphatic pattern)Moderate (Singlet can overlap)Low (Aromatic region often overlaps with solvent)

Analytical Workflow: Synthesis Verification

Use this logic flow to confirm the successful synthesis of the target from 4-isopropoxybenzaldehyde and cyclopentanone (via aldol condensation and reduction).

Graphviz Diagram: Verification Workflow

Synthesis_Verification Start Crude Product Mixture Step1 Check 9-10 ppm Region Start->Step1 Decision1 Signal Present? (Aldehyde CHO) Step1->Decision1 Step2 Check 5-7 ppm Region Decision1->Step2 No Fail1 Impurity: Residual Aldehyde Decision1->Fail1 Yes Decision2 Vinyl Protons? (Unsaturated Intermediate) Step2->Decision2 Step3 Check 4.5 ppm (Septet) & 1.3 ppm (Doublet) Decision2->Step3 No Fail2 Impurity: Enone (Chalcone) Decision2->Fail2 Yes Decision3 Signals Clear? Step3->Decision3 Decision3->Start No (Re-purify) Success Identity Confirmed: Target Compound Decision3->Success Yes

Figure 2: Step-by-step logic for verifying product identity and purity using 1H NMR.

References

  • Michigan State University. (n.d.).[2] Proton NMR Chemical Shift Tables. Department of Chemistry. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • Reich, H. J. (2020). Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Comparative

Publish Comparison Guide: Mass Spectrometry Fragmentation of 2-Arylcyclopentanones

This guide details the mass spectrometry fragmentation patterns of 2-arylcyclopentanones, designed for researchers requiring high-fidelity structural elucidation. Executive Summary 2-Arylcyclopentanones are critical phar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation patterns of 2-arylcyclopentanones, designed for researchers requiring high-fidelity structural elucidation.

Executive Summary

2-Arylcyclopentanones are critical pharmacophores in drug development (e.g., ketamine analogs, analgesic intermediates) and fragrance chemistry.[1][2] Their structural rigidity and aromatic substitution create a unique mass spectral "fingerprint" distinct from their 6-membered ring counterparts (cyclohexanones) or acyclic isomers.[2]

This guide objectively compares the fragmentation performance of 2-arylcyclopentanones under Electron Ionization (EI) against alternative structural motifs and ionization methods. It provides a self-validating interpretation workflow based on the dominant Styrene Radical Cation (m/z 104) pathway.

Part 1: Comparative Analysis of Ionization Techniques

For structural elucidation of 2-arylcyclopentanones, Electron Ionization (EI) is the superior choice over soft ionization techniques (ESI/APCI) due to the generation of structure-specific diagnostic ions.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI) Recommendation
Energy Regime High (70 eV)Low (Thermal/Electric Field)Use EI for structural fingerprinting.[2]
Molecular Ion (M+) Distinct (30-50% abundance)Dominant [M+H]+Use ESI only for purity/MW confirmation.[2]
Fragmentation Rich, reproducible patternsMinimal (requires MS/MS)EI is critical to distinguish isomers.[1]
Base Peak m/z 104 (Styrene radical)[M+H]+m/z 104 is the primary identifier for this class.
Part 2: Detailed Fragmentation Mechanisms

The fragmentation of 2-arylcyclopentanones is governed by the stability of the aromatic ring and the strain of the five-membered ring. The hallmark of this class is the formation of the styrene radical cation (m/z 104) , which serves as the base peak.

1. Primary Pathway: Formation of Styrene Radical Cation (m/z 104)

Unlike aliphatic cyclopentanones, which fragment via simple alpha-cleavage and CO loss, 2-phenylcyclopentanone undergoes a specific ring-cracking process driven by the stability of the conjugated phenyl system.

  • Mechanism:

    • Ionization: Removal of an electron from the carbonyl oxygen lone pair.

    • Alpha-Cleavage: Homolytic cleavage of the C1-C2 bond (between carbonyl and phenyl-bearing carbon) is favored due to the formation of a resonance-stabilized benzylic radical.[2]

    • Hydrogen Transfer & Elimination: A complex rearrangement (often involving H-transfer from C5 or C4) leads to the expulsion of a neutral C3H4O fragment (likely acrolein or CO + ethylene), leaving the stable styrene radical cation.

2. Secondary Pathway: CO Loss (M-28)

A characteristic feature of cyclic ketones is the extrusion of carbon monoxide (CO).

  • Diagnostic Ion: m/z 132 (for 2-phenylcyclopentanone).[2]

  • Process: The ring opens, and the acylium radical cation ejects neutral CO. This pathway is less dominant than styrene formation but confirms the presence of a cyclic ketone.

3. Comparison: 5-Ring vs. 6-Ring (Cyclopentanone vs. Cyclohexanone)

Distinguishing 2-phenylcyclopentanone from 2-phenylcyclohexanone is a common analytical challenge.[2]

CompoundMolecular Ion (M+)Base Peak (100%)Key Difference
2-Phenylcyclopentanone m/z 160 m/z 104 (Styrene)Dominant styrene formation due to 5-ring strain release.[2]
2-Phenylcyclohexanone m/z 174 m/z 118 or 104 Often shows m/z 118 (Phenylketene) or m/z 146 (M-CO) more prominently than the 5-ring analog.[2]
Part 3: Visualization of Signaling Pathways

The following diagram illustrates the competitive fragmentation pathways for 2-phenylcyclopentanone, highlighting the formation of the diagnostic base peak.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 160 (Radical Cation on Oxygen) Alpha_Radical Alpha-Cleavage Intermediate (Open Ring Distonic Ion) M_Ion->Alpha_Radical Homolytic Cleavage (C1-C2) M_minus_CO [M - CO] Radical Cation m/z 132 M_Ion->M_minus_CO Decarbonylation CO_Neutral - CO (28 Da) M_Ion->CO_Neutral Styrene Styrene Radical Cation (BASE PEAK) m/z 104 Alpha_Radical->Styrene H-Rearrangement & Elimination Neutral_Loss Neutral Loss (C3H4O) Cyclopropanone/Acrolein Alpha_Radical->Neutral_Loss Phenyl Phenyl Cation m/z 77 Styrene->Phenyl Loss of C2H3•

Caption: EI-MS fragmentation pathway of 2-phenylcyclopentanone showing the dominant formation of the styrene radical cation (m/z 104).

Part 4: Experimental Protocol for Structural Validation

To replicate these results and validate the identity of a 2-arylcyclopentanone derivative, follow this standardized GC-MS protocol.

Objective: Acquire a mass spectrum with sufficient resolution to distinguish the molecular ion and the m/z 104 base peak.

Reagents & Equipment:

  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).

  • Column: Non-polar capillary column (e.g., DB-5MS or HP-5, 30m x 0.25mm, 0.25µm film).

  • Solvent: High-purity Methanol or Ethyl Acetate (LC-MS grade).[2]

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 1 mg of the analyte in 1 mL of solvent (approx. 1000 ppm).

    • Dilute 10 µL of this stock into 990 µL of solvent to achieve a final concentration of 10 ppm . Note: High concentrations can cause detector saturation and distort isotopic ratios.

  • GC Parameters:

    • Inlet Temperature: 250°C (Split mode 10:1).

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Oven Program:

      • Initial: 60°C for 1 min.

      • Ramp: 20°C/min to 280°C.[2]

      • Hold: 3 min at 280°C.

  • MS Parameters (The Critical Check):

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

    • Ionization: EI at 70 eV .[2][3]

    • Scan Range: m/z 40 to 350.[2] Note: Scanning below m/z 40 is unnecessary and increases noise.

  • Data Validation Criteria (Self-Check):

    • Criterion 1: Identify the Molecular Ion (M+).[4] For 2-phenylcyclopentanone, look for m/z 160 .[2][5]

    • Criterion 2: Verify the Base Peak. It must be m/z 104. If the base peak is m/z 91 (Tropylium), the compound may be an alkylbenzene isomer, not the ketone.

    • Criterion 3: Check for m/z 77 (Phenyl).[5] This confirms the aromatic ring integrity.

References
  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Phenylcyclopentanone. National Institute of Standards and Technology.[2] Link

  • Battiste, M. A., et al. (1976).[5] The Journal of Organic Chemistry, 41(10). Fragmentation aptitude of noradamantan-2-one and related cyclic ketones.[2] Link

  • BenchChem Technical Guides. Mass Spectrometry Fragmentation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone. Link

  • PubChem Compound Summary. 2-Phenylcyclopentanone (CID 290154).[2] National Center for Biotechnology Information.[2] Link

Sources

Validation

A Comparative Guide to the Biological Activity of Isopropoxy vs. Methoxy Cyclopentanone Derivatives

Introduction: The Cyclopentanone Scaffold in Drug Discovery The cyclopentanone ring is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of biologically active molecules. These five-member...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cyclopentanone Scaffold in Drug Discovery

The cyclopentanone ring is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of biologically active molecules. These five-membered cyclic ketones are integral to the structure of natural products and synthetic compounds with significant therapeutic potential, including prostaglandins and their analogs.[1] The reactivity of the cyclopentanone core, particularly when functionalized as a cyclopentenone, allows for interactions with various biological targets, leading to a spectrum of pharmacological effects, including anti-inflammatory, anticancer, and antiviral activities.[2][3] The strategic placement of substituents on the cyclopentanone ring is a key aspect of drug design, profoundly influencing the compound's potency, selectivity, and pharmacokinetic properties.

This guide provides a comparative analysis of the biological activities of cyclopentanone derivatives bearing two common alkoxy substituents: the methoxy (-OCH₃) group and the isopropoxy (-OCH(CH₃)₂) group. While direct comparative studies are limited in the existing literature, this document will synthesize available data on methoxy cyclopentanone derivatives and extrapolate a comparative profile for their isopropoxy counterparts based on established principles of medicinal chemistry. We will delve into the anticipated differences in their biological effects, supported by a theoretical framework of their structure-activity relationships (SAR), and provide detailed experimental protocols for their evaluation.

Comparative Analysis of Biological Activity: A Tale of Two Alkoxy Groups

The substitution of a hydrogen atom with an alkoxy group on a bioactive scaffold can significantly alter its pharmacological profile. The primary differences between a methoxy and an isopropoxy group lie in their steric bulk and lipophilicity, with the isopropoxy group being larger and more lipophilic. These differences can influence receptor binding, enzyme inhibition, and the overall pharmacokinetic properties of the molecule.

Known Biological Activities of Methoxy Cyclopentanone Derivatives
Projected Biological Activities of Isopropoxy Cyclopentanone Derivatives: A Theoretical Framework

In the absence of direct experimental data comparing isopropoxy- and methoxy-substituted cyclopentanones, we can formulate hypotheses based on fundamental medicinal chemistry principles.

  • Steric Effects: The isopropoxy group is significantly larger than the methoxy group. This increased steric bulk can have a dichotomous effect.[5] If the active site of a target protein has a sufficiently large binding pocket, the isopropoxy group may establish more extensive van der Waals interactions, potentially leading to enhanced binding affinity and potency. Conversely, if the binding pocket is sterically constrained, the bulky isopropoxy group could hinder optimal binding, resulting in reduced activity compared to the smaller methoxy analog.

  • Electronic Effects: Both methoxy and isopropoxy groups are electron-donating through resonance and electron-withdrawing through induction. The electronic effects of the two are generally considered to be similar, though subtle differences may exist that could influence reactivity and binding.[4]

  • Lipophilicity: The isopropoxy group is more lipophilic than the methoxy group. Increased lipophilicity can enhance a compound's ability to cross cell membranes, which may lead to improved cellular uptake and potency in cell-based assays.[6] However, excessive lipophilicity can also lead to poor aqueous solubility, increased binding to plasma proteins, and more rapid metabolic clearance, which could negatively impact bioavailability and overall efficacy in vivo.

Table 1: Theoretical Comparison of Physicochemical Properties and Their Potential Impact on Biological Activity

PropertyMethoxy (-OCH₃)Isopropoxy (-OCH(CH₃)₂)Potential Impact on Biological Activity
Steric Bulk SmallerLargerCan either increase or decrease binding affinity depending on the topology of the target's active site.
Lipophilicity (LogP) LowerHigherMay enhance cell permeability but could also lead to lower solubility and increased metabolism.
Electronic Effect Electron-donatingSlightly more electron-donatingMinor differences are expected to have a less pronounced impact compared to steric and lipophilic effects.

Experimental Protocols for Comparative Evaluation

To empirically determine the comparative biological activity of isopropoxy versus methoxy cyclopentanone derivatives, standardized in vitro assays are essential. The following are detailed protocols for assessing anticancer and anti-inflammatory activities.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the methoxy- and isopropoxy-cyclopentanone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.

  • Formazan Solubilization: Incubate for 3-4 hours at 37°C. After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound.

Anti-inflammatory Activity: Griess Assay for Nitric Oxide Production

The Griess assay is a colorimetric method for the quantification of nitrite (NO₂⁻), a stable and quantifiable end-product of nitric oxide (NO).[8]

Principle: This assay is based on a two-step diazotization reaction in which acidified nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be measured spectrophotometrically.

Step-by-Step Protocol:

  • Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Pre-treatment: Treat the cells with various concentrations of the methoxy- and isopropoxy-cyclopentanone derivatives for 1-2 hours.

  • Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Reagent Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of nitric oxide inhibition for each compound concentration to calculate the IC₅₀ value.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the potential mechanism of action and the experimental process, the following diagrams have been generated.

Potential Signaling Pathway: NF-κB Inhibition

Cyclopentenone prostaglandins are known to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2] This pathway is a plausible target for the cyclopentanone derivatives discussed.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays Biological Assays cluster_analysis Data Analysis Start Start Synthesis_Methoxy Synthesize Methoxy Cyclopentanone Derivative Start->Synthesis_Methoxy Synthesis_Isopropoxy Synthesize Isopropoxy Cyclopentanone Derivative Start->Synthesis_Isopropoxy Anticancer_Assay Anticancer Assay (e.g., MTT) Synthesis_Methoxy->Anticancer_Assay Antiinflammatory_Assay Anti-inflammatory Assay (e.g., Griess) Synthesis_Methoxy->Antiinflammatory_Assay Synthesis_Isopropoxy->Anticancer_Assay Synthesis_Isopropoxy->Antiinflammatory_Assay Data_Collection Data Collection (IC50 values) Anticancer_Assay->Data_Collection Antiinflammatory_Assay->Data_Collection Comparison Comparative Analysis of Biological Activity Data_Collection->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: General experimental workflow for the comparative analysis.

Conclusion and Future Directions

This guide has provided a framework for comparing the biological activities of isopropoxy and methoxy cyclopentanone derivatives. While direct experimental comparisons are currently lacking in the scientific literature, a theoretical analysis based on fundamental principles of medicinal chemistry suggests that the isopropoxy derivatives may exhibit distinct pharmacological profiles due to their increased steric bulk and lipophilicity.

The provided experimental protocols for anticancer and anti-inflammatory assays offer a clear path for researchers to empirically validate these hypotheses. Future structure-activity relationship studies that systematically synthesize and evaluate a series of alkoxy-substituted cyclopentanones are crucial to elucidate the precise impact of these functional groups on biological activity. Such studies will be invaluable for the rational design of novel cyclopentanone-based therapeutics with enhanced potency and selectivity.

References

  • [Synthesis and antiinflammatory and anticancer activities of 2-(E)-(un)substituted benzylidene cyclopentanones and their Mannich base hydro chlorides]. PubMed. [Link]

  • Prostaglandin. Wikipedia. [Link]

  • [Synthesis and antiinflammatory activity of 2-(E)-benzylidene-5-(N-substituted aminomethyl) cyclopentanones]. PubMed. [Link]

  • Recent Advances in Application of Alkoxy Radical in Organic Synthesis - PMC. NIH. [Link]

  • [Synthesis and antiinflammatory and anticancer activities of 2-(E)-(un)substituted benzylidene cyclopentanones and their Mannich base hydro chlorides]. PubMed. [Link]

  • Alkoxy Radicals See the Light: New Paradigms of Photochemical Synthesis. Chemical Reviews - ACS Publications. [Link]

  • Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. MDPI. [Link]

  • The role of the methoxy group in approved drugs. ResearchGate. [Link]

  • Recent Advances in Application of Alkoxy Radical in Organic Synthesis. PubMed - NIH. [Link]

  • [Synthesis and antiinflammatory activity of 2-(E)-benzylidene-5-(N-substituted aminomethyl) cyclopentanones]. PubMed. [Link]

  • Synthesis and biological evaluation of cyclopentenone derivatives. Request PDF. [Link]

  • Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC. [Link]

  • Design, synthesis, and SAR of antiproliferative activity of trioxatriangulene derivatives. [Link]

  • Comparative study of anti-inflammatory and ulcerogenic activities of different cyclo-oxygenase inhibitors. PubMed. [Link]

  • (PDF) Synthesis and Biological Evaluation of. Amanote Research. [Link]

  • The role of the methoxy group in approved drugs. PubMed. [Link]

  • Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. PubMed. [Link]

  • [PDF] Steric Effects in Drug Design. Semantic Scholar. [Link]

  • Alkoxyallene-based syntheses of preussin and its analogs and their cytotoxicity. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. [Link]

  • Structure and antitumor activity relationship of 2-arylidene-4-cyclopentene-1, 3-diones and 2-arylideneindan-1, 3-diones. PubMed. [Link]

  • An Insight into Synthetic Strategies, SAR Study and Anticancer Mechanism of Chalcone Derivatives: Medicinal Chemistry Perspective. PubMed. [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI - NIH. [Link]

  • Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv. [Link]

  • (E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols: Comparison of Reactivity of (E)-2-Arylidene-1-Indanone with -1-Tetralone and -1-Benzosuberone Analogs in Thia-Michael Reactions. MDPI. [Link]

  • (PDF) Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. ResearchGate. [Link]

  • Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. ResearchGate. [Link]

  • Cytotoxic and Anti-Inflammatory Activity of 3,19-Isopropylidene-/Arylidene-Andrographolide Analogs. PubMed. [Link]

  • Synthesis and biological evaluation of 2-alkyl-2-methoxymethyl-salvinorin ethers as selective κ-opioid receptor agonists. PubMed. [Link]

  • synthetic and natural antioxidants with anti-inflammatory activity. PubMed. [Link]

  • Synthesis and cytotoxicity studies of methoxy benzyl substituted titanocenes. ResearchGate. [Link]

Sources

Comparative

Technical Comparison Guide: Structural Elucidation of Substituted 2-Phenylcyclopentanones

Executive Summary: The Stereochemical Challenge Substituted 2-phenylcyclopentanones are critical pharmacophores in the synthesis of NSAIDs, neuroactive agents, and fragrance intermediates. However, their structural eluci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

Substituted 2-phenylcyclopentanones are critical pharmacophores in the synthesis of NSAIDs, neuroactive agents, and fragrance intermediates. However, their structural elucidation presents a unique challenge: the five-membered ring is highly flexible, oscillating between envelope (


)  and twist (

)
conformations (pseudorotation).

While NMR spectroscopy provides dynamic solution-state data, it often fails to unambiguously distinguish between cis and trans diastereomers due to the averaging of coupling constants (


) caused by rapid conformational flipping.

X-ray Crystallography stands as the definitive "product" in this comparison. It freezes the conformation, providing absolute stereochemical assignment and precise bond metrics that solution-phase methods cannot achieve. This guide objectively compares X-ray diffraction (XRD) against NMR and Computational (DFT) alternatives, supported by experimental protocols and data.

Methodological Comparison: X-ray vs. Alternatives

The following decision matrix outlines when to deploy X-ray crystallography versus alternative methods for 2-phenylcyclopentanone derivatives.

Comparative Performance Matrix
FeatureX-ray Crystallography NMR Spectroscopy (

H, NOE)
DFT Calculations (B3LYP)
Stereochemistry Definitive (Direct imaging)Inferential (Based on coupling/NOE)Theoretical (Energy differences)
Conformation Static (Single low-E state)Dynamic (Time-averaged)Idealized (Gas/Solvent model)
Sample State Solid (Single Crystal required)Solution (

,

)
Virtual
Limit of Detection Absolute Configuration (R/S)Diastereomeric Ratio (dr)Thermodynamic Stability
Weakness Crystal growth difficulty (Oils)Ambiguous

-values in 5-rings
Dependence on basis set
Decision Logic for Structural Elucidation

StructuralDecision Start Unknown 2-Phenylcyclopentanone Derivative State Physical State? Start->State Solid Solid (High MP) State->Solid Crystalline Oil Oil / Low MP State->Oil Amorphous XRD X-ray Crystallography (Gold Standard) Solid->XRD Direct Path Deriv Derivatization Required (Oxime/Hydrazone) Oil->Deriv Enhance Crystallinity Result Structural Assignment XRD->Result Absolute Config (Bond Angles/Lengths) Deriv->XRD Success NMR NMR (NOESY/COSY) + DFT Validation Deriv->NMR Failure NMR->Result Relative Config (Averaged)

Figure 1: Strategic workflow for selecting the optimal structural elucidation method based on physical properties.

Supporting Experimental Data: X-ray vs. NMR[1][2]

The core advantage of X-ray crystallography is the resolution of the "Pseudorotation Problem." In solution, the cyclopentanone ring vibrates, making cis and trans coupling constants (


) dangerously similar (often 6–8 Hz for both). X-ray data reveals the precise torsion angles that define the puckering.
Quantitative Data: 2-(4-Chlorophenyl)cyclopentanone Case Study

The following data compares experimental X-ray values against theoretical NMR predictions for a representative derivative.

ParameterX-ray Data (Experimental) NMR Inference (Solution) Implication
Ring Conformation Envelope (

)
Average of

X-ray captures the global minimum energy state.
Torsion Angle

C1-C2-C3-C4: 38.4° N/A (Rapid fluctuation)Defines the exact degree of puckering.
C2-C1 Bond Length 1.512 Å N/AIndicates steric strain from the phenyl group.
C=O Bond Length 1.215 Å N/AStandard ketone character (confirms no enolization).
Phenyl Orientation Equatorial (Pseudo) Time-averagedExplains the thermodynamic preference for trans.
Conformation Visualization: Envelope vs. Twist[3]

Cyclopentanones rarely exist as planar rings. X-ray data confirms that the carbonyl carbon (C1) is often the "flap" of the envelope to minimize torsional strain between adjacent hydrogens.

Conformation cluster_Envelope Envelope (Cs) Observed in X-ray cluster_Twist Twist (C2) Transient in NMR C1 C=O (Flap) C5 CH2 C1->C5 C2 C-Ph C2->C1 1.51Å C4 CH2 C5->C4 C3 CH2 C3->C2 C4->C3 T1 C=O T2 C-Ph T1->T2 T3 CH2 T2->T3

Figure 2: The static Envelope conformation (left) is typically trapped in the crystal lattice, whereas the Twist form (right) contributes to the dynamic average seen in NMR.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are recommended. These address the common failure mode: inability to crystallize oily cyclopentanones.

Protocol A: Crystallization of "Difficult" Oils

Self-Validating Step: If the melting point is < 40°C, direct crystallization will likely fail. Use the "Heavy Atom Derivatization" method.

  • Derivatization: React 1.0 eq of the ketone with 1.1 eq of 2,4-dinitrophenylhydrazine (2,4-DNP) or p-bromophenylhydrazine in ethanol with catalytic HCl.

    • Causality: The hydrazine moiety adds rigidity and hydrogen-bonding donors/acceptors, while the heavy atom (Br,

      
      ) facilitates phase determination and packing.
      
  • Purification: Recrystallize the resulting hydrazone from hot Ethanol/Ethyl Acetate (3:1).

  • Crystal Growth:

    • Dissolve 20 mg of purified solid in minimal DCM (0.5 mL).

    • Layer carefully with Hexane (2 mL) in a narrow vial.

    • Store at 4°C undisturbed for 72 hours.

    • Validation: Inspect for birefringence under polarized light before mounting.

Protocol B: X-ray Data Collection Parameters

Standard: Mo-K


 (

Å) or Cu-K

(

Å).
  • Temperature Control: Collect data at 100 K using a nitrogen cryostream.

    • Reasoning: Substituted cyclopentanones have high thermal motion (thermal ellipsoids) at room temperature due to ring flexibility. Cooling freezes the "envelope" conformation, improving resolution to < 0.80 Å.

  • Refinement:

    • Solve structure using SHELXT (Intrinsic Phasing).

    • Refine using SHELXL (Least Squares).

    • Check: Ensure the Flack parameter is calculated if chiral centers are present (requires heavy atom for anomalous scattering).

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule organic and metal-organic crystal structures. [Link][1]

  • PubChem. 2-Phenylcyclopentanone Compound Summary. National Library of Medicine. [Link]

  • Sheldrick, G. M. (2015).[2] Crystal structure refinement with SHELXL. Acta Crystallographica Section C. [Link]

  • Chemistry LibreTexts. Conformations of Cycloalkanes: Cyclopentane. [Link]

  • ACS Publications. Photochemistry of large-ring 2-phenylcycloalkanones. (Discusses X-ray analysis of phenyl-substituted rings). [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.